molecular formula C12H9BrN2O2 B13895812 2-(p-Bromoanilino)nicotinic acid

2-(p-Bromoanilino)nicotinic acid

Cat. No.: B13895812
M. Wt: 293.12 g/mol
InChI Key: FYKZUPUYMSLAEP-UHFFFAOYSA-N
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Description

2-(4-bromoanilino)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-bromoanilino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromoanilino)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of 4-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable catalyst.

    Coupling Reaction: The 4-bromoaniline is then coupled with 2-chloropyridine-3-carboxylic acid under basic conditions to form the desired product. Common reagents for this step include palladium catalysts and bases such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromoanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-bromoanilino)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromoanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromoisonicotinic acid
  • 2-bromopyridine-3-carboxylic acid
  • 4-bromopyridine-3-carboxylic acid

Uniqueness

2-(4-bromoanilino)pyridine-3-carboxylic acid is unique due to the presence of both the 4-bromoanilino and pyridine-3-carboxylic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

2-(4-bromoanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17)

InChI Key

FYKZUPUYMSLAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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